molecular formula C14H20N2O2 B104068 Tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1h)-carboxylate CAS No. 164148-92-9

Tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1h)-carboxylate

Cat. No. B104068
CAS RN: 164148-92-9
M. Wt: 248.32 g/mol
InChI Key: OLOIFCYZWOTWRO-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1h)-carboxylate (TBAIC) is a synthetically produced compound that has been studied for its potential applications in scientific research. TBAIC is a member of the isoquinoline family, a group of compounds that are known to possess a wide range of biological and pharmacological activities.

Scientific Research Applications

Chemical Synthesis and Reagent Applications

Tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1h)-carboxylate has been utilized in various chemical syntheses and as a reagent. For example, Saito et al. (2009) and Saito et al. (2006) discussed its use as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols and amines, offering chemoselective reactions under mild conditions (Saito et al., 2009) (Saito et al., 2006).

Use in Synthesis of Marine Drug Intermediates

Li et al. (2013) synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in marine drug synthesis, showing the role of similar compounds in the development of potential antitumor agents (Li et al., 2013).

Application in Cascade Reactions

Ivanov (2020) demonstrated the use of tert-butyl derivatives in cascade reactions forming complex organic structures, highlighting the versatility of these compounds in synthetic organic chemistry (Ivanov, 2020).

Contribution to Medicinal Chemistry

The compound's relevance in medicinal chemistry is evidenced by O’Neill et al. (2009), who discussed its role in the development of a novel 4-aminoquinoline antimalarial drug, showing its potential in drug development (O’Neill et al., 2009).

Exploration in Organic Chemistry

Other studies, such as those by Moskalenko & Boev (2014) and Li & Yang (2005), explored its chemical transformations and annulation reactions, further demonstrating its utility in diverse organic synthesis applications (Moskalenko & Boev, 2014) (Li & Yang, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, can be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, and P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

tert-butyl 6-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h4-5,8H,6-7,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOIFCYZWOTWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373344
Record name tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

164148-92-9
Record name tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

59 g (0.16 mol) of 7-bromo-6-nitro-3,4-dihydro-1H-isoquinolin-2-carboxylic acid tert-butyl ester, 10 g of 5% palladium on calcium carbonate and 49 g of ammonium acetate in 1 liter of acetic acid was hydrogenated on a Parr shaker for 5 hrs. The reaction was filtered through CELITE®concentrated, basified to pH 12 with 4N sodium hydroxide and extracted with methylene chloride. The organic layer was washed with water, brine, dried over magnesium sulfate and concentrated to yield 40 g of an oil.
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

The 6-nitro-3,4-dihydro-1H-isoquinoline2-carboxylic acid tert-butyl ester (82 mg, 0.29 mmol) in THF (2 mL) was hydrogenated with 5% Pt-C (50% water wet, 10 mg) at 50 psi for 5 hrs. The catalyst was filtered off, the solvent was removed under vacuum and the residue chromatographed on silica with ethyl acetate/hexanes to give 42 mg (57%) of the title product.
Quantity
82 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step One
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1h)-carboxylate
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